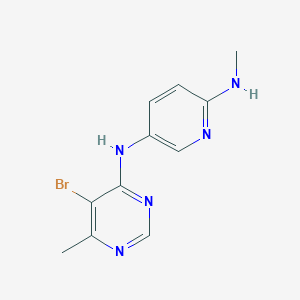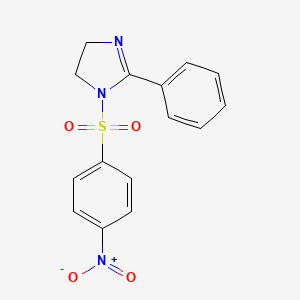
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide, also known as BPOC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPOC is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide involves the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell cycle progression. 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, ribonucleotide reductase, and cyclin-dependent kinases, which are involved in these cellular processes. Furthermore, 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been reported to induce oxidative stress and DNA damage, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been shown to induce various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has also been reported to possess anti-angiogenic properties by inhibiting the formation of new blood vessels. Furthermore, 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has also been reported to possess good solubility and stability, making it suitable for various experimental conditions. However, 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has some limitations, including its poor water solubility, which may limit its bioavailability and require the use of organic solvents for its administration.
未来方向
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has the potential for various future directions, including its development as a therapeutic agent for cancer, inflammation, and microbial infections. Furthermore, 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide can be used as a tool compound for studying various cellular processes, including DNA synthesis, protein synthesis, and cell cycle progression. 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide can also be modified to improve its pharmacokinetic properties, including its solubility and bioavailability, and to enhance its selectivity and potency. Overall, 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has promising potential for future research and development in the field of medicinal chemistry.
合成方法
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide can be synthesized using different methods, including the reaction of 4-bromoaniline with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of acetic acid and acetic anhydride, followed by reaction with cyclohexanone and hydrazine hydrate. Another method involves the reaction of 4-bromoaniline with 3-phenyl-1,2,4-oxadiazol-5-carboxylic acid in the presence of thionyl chloride, followed by reaction with cyclohexanone and hydrazine hydrate. The synthesized 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide can be purified using various techniques, including column chromatography and recrystallization.
科学研究应用
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. Furthermore, 1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been reported to possess anti-microbial properties by inhibiting the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
1-(4-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c22-17-11-9-16(10-12-17)21(13-5-2-6-14-21)19(27)24-25-20-23-18(26-28-20)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCBYZDMSRNUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)NNC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide](/img/structure/B7431345.png)

![1-Benzyl-3-[2-(methanesulfonamidomethyl)cyclopentyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7431367.png)

![6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7431380.png)
![4-amino-N-(1-amino-2-methyl-1-oxobutan-2-yl)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7431388.png)
![N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-ynamide](/img/structure/B7431392.png)
![3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide](/img/structure/B7431401.png)
![N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7431411.png)
![4-bromo-N-[2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methoxybenzenesulfonamide](/img/structure/B7431421.png)
![N-[[1-(1,3-thiazol-2-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431439.png)
![N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431445.png)
![N-[[1-(1,3-thiazol-4-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431453.png)
![N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431454.png)